molecular formula C13H11NO3 B1625399 2-((4-Hydroxyphenyl)amino)benzoic acid CAS No. 98156-55-9

2-((4-Hydroxyphenyl)amino)benzoic acid

Cat. No.: B1625399
CAS No.: 98156-55-9
M. Wt: 229.23 g/mol
InChI Key: WCHIIPDUFNEQHI-UHFFFAOYSA-N
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Description

2-((4-Hydroxyphenyl)amino)benzoic acid is an organic compound that belongs to the class of aminobenzoic acids It is characterized by the presence of a hydroxyphenyl group attached to an amino group, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Hydroxyphenyl)amino)benzoic acid typically involves the reaction of 4-aminophenol with 2-chlorobenzoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-((4-Hydroxyphenyl)amino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides are often employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Acylated or sulfonated products.

Scientific Research Applications

2-((4-Hydroxyphenyl)amino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-((4-Hydroxyphenyl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the amino group can participate in electrostatic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: Lacks the hydroxyphenyl group.

    2-Aminobenzoic acid: Lacks the hydroxyphenyl group and has a different substitution pattern.

    4-Hydroxybenzoic acid: Lacks the amino group.

Uniqueness

2-((4-Hydroxyphenyl)amino)benzoic acid is unique due to the presence of both hydroxyphenyl and amino groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(4-hydroxyanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-10-7-5-9(6-8-10)14-12-4-2-1-3-11(12)13(16)17/h1-8,14-15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHIIPDUFNEQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469136
Record name 2-(4-Hydroxyanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98156-55-9
Record name 2-(4-Hydroxyanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The corresponding free acid, 2-(4-hydroxyphenylamino)benzoic acid, yellow solid m.p. 233° C.(decompn.) was prepared by hydrogenation of 5 g of 2-(4-benzyloxyphenylamino)benzoic acid in 250 ml of ethanol containing 2 ml of concentrated hydrochloric acid and 2 g of palladium-on-carbon catalyst. The benzyloxy compound was in turn prepared by reaction of 2-chlorobenzoic acid and 4-benzyloxyaniline.
Name
2-(4-benzyloxyphenylamino)benzoic acid
Quantity
5 g
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reactant
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0 (± 1) mol
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reactant
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250 mL
Type
solvent
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2 g
Type
catalyst
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[Compound]
Name
benzyloxy
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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